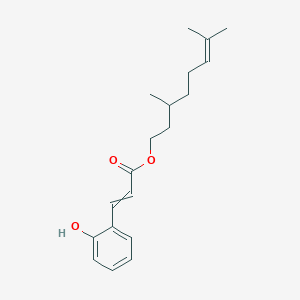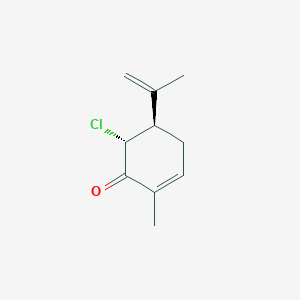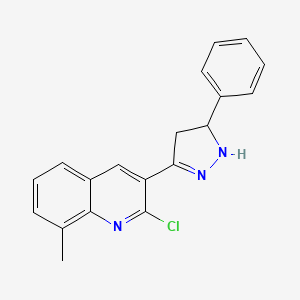
2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-8-methylquinoline with 5-phenyl-4,5-dihydro-1H-pyrazole under acidic or basic conditions. The reaction is often carried out in solvents such as tetrahydrofuran or ethanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the pyrazole moiety.
8-Methylquinoline: Similar structure but without the chloro and pyrazole groups.
5-Phenyl-4,5-dihydro-1H-pyrazole: Contains the pyrazole ring but lacks the quinoline structure.
Uniqueness
2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline is unique due to the combination of quinoline and pyrazole rings, which imparts distinct chemical and biological properties.
特性
CAS番号 |
497099-12-4 |
|---|---|
分子式 |
C19H16ClN3 |
分子量 |
321.8 g/mol |
IUPAC名 |
2-chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline |
InChI |
InChI=1S/C19H16ClN3/c1-12-6-5-9-14-10-15(19(20)21-18(12)14)17-11-16(22-23-17)13-7-3-2-4-8-13/h2-10,16,22H,11H2,1H3 |
InChIキー |
HOXGWKFPBWQXHP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=NNC(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)


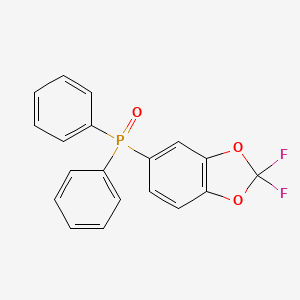
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
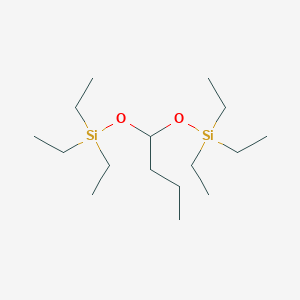
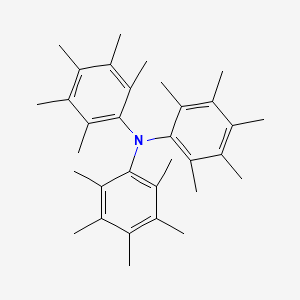
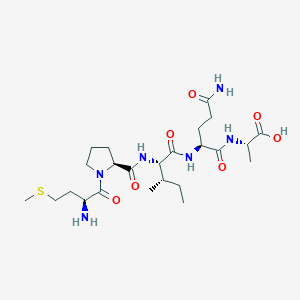
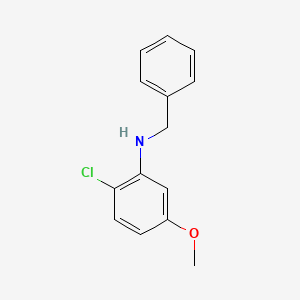
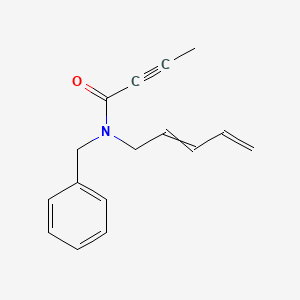
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
